(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid
Description
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid is a boronic acid derivative characterized by a hydroxyphenyl backbone substituted with a tert-butyl group at the para position. This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in forming reversible covalent bonds with diols and amines, enabling applications in enzyme inhibition, sensor development, and drug delivery .
Properties
Molecular Formula |
C10H15BO3 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(4-tert-butyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12-14H,1-3H3 |
InChI Key |
PCSZIFIYIVLLTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Method
One method involves starting with bromophenol and carrying out BOC, trimethylsilyl, or benzyl protection. A Grignard reagent is then formed, which reacts with a boric acid ester. Hydrolysis or hydrogenolysis treatment then yields hydroxyphenylboronic acid. In this method, the bromophenol can be 2-bromophenol, 3-bromophenol, or 4-bromophenol.
Use of Protecting Groups
In routes using bromophenol as a raw material, THP (tetrahydropyran) or tert-butyldimethylsilyl are common protecting groups. These groups are easily dissolved in water after the reaction and protecting group removal, which can complicate biochemical treatment.
Metal-Catalyzed Coupling
4-bromophenol can undergo a coupling reaction with tetrahydroxy diboron using metal palladium catalysis to yield 4-hydroxyphenylboronic acid.
Alternative Synthesis of Arylboronic Acids
From Trihydroxybenzaldehyde
Arylboronic acid can be synthesized from 2,3,4-trihydroxybenzaldehyde in multiple steps. Reacting compound 202 with B(OMe)3 and n-BuLi yields arylboronic acid 203 in 60% yield.
From Vanillin
Phenylboronic acid can be obtained through Dakin oxidation of vanillin to yield compound 208. Benzylation and bromination of this compound gives bromobenzene 209 in 60% yield over two steps, and borylation of 209 gives arylboronic acid 210 in 87% yield.
Homo-Coupling Reaction
4-tert-butylphenylboronic acid can be used in a homo-coupling reaction with oxygen and triethylamine in dichloromethane at 20°C for 5 hours, using Basolite C300 to yield 25% of 4,4'-di-tert-butylbiphenyl.
Suzuki Coupling Reaction
With 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester
4-tert-butyl-phenyl-boronic acid can react with 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester in the presence of tetrakis(triphenylphosphine)palladium(0) and aqueous sodium carbonate in toluene to yield 4-(4'-tert-butyl-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester as a white solid with a melting point of 58-62 °C.
Data Table: Reactions and Yields
| Reaction Type | Reactants | Conditions | Yield | Product |
|---|---|---|---|---|
| Homo-Coupling | 4-tert-butylphenylboronic acid | Oxygen, triethylamine, Basolite C300, dichloromethane, 20°C, 5 h | 25% | 4,4'-di-tert-butylbiphenyl |
| Suzuki Coupling | 4-tert-butyl-phenyl-boronic acid, 4-(4-bromo-phenyl)-4-oxo-butyric acid methyl ester | Tetrakis(triphenylphosphine)palladium(0), aqueous sodium carbonate, toluene | N/A | 4-(4'-tert-butyl-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester |
| Borylation of 202 | Compound 202 | B(OMe)3, n-BuLi | 60% | Arylboronic acid 203 |
| Borylation of 209 | Compound 209 | Borylation | 87% | Arylboronic acid 210 |
| Condensation Reaction | 2-halo-4,6-bis(arylvinyl)pyrimidines | Appropriate benzaldehyde in basic media | N/A | 2-Aryl-4,6-bis(arylvinyl)pyrimidines |
| Condensation Reaction | Compound 1a | Basic media | N/A | 2-(2′-hydroxyphenyl)-4,6-dimethylpyrimidine |
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted phenylboronic acids, phenols, and various carbon-carbon bonded compounds .
Scientific Research Applications
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Structural Features and Solubility
The tert-butyl substituent and hydroxyl group distinguish (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid from other boronic acids. Key structural comparisons include:
| Compound Name | Key Structural Features | Solubility Profile |
|---|---|---|
| (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid | 2-hydroxyphenyl, para-tert-butyl | Moderate (assumed) |
| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthalene ring, 6-hydroxy substituent | High solubility in RPMI |
| Phenanthren-9-yl boronic acid | Phenanthrene ring | Soluble in aqueous media |
| Pyren-1-yl boronic acid | Pyrene ring | Low (precipitates in RPMI) |
| [4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid | Branched ether substituent | Low (precipitates in RPMI) |
Key Observations :
- Bulky aromatic systems (e.g., pyrene or phenanthrene) reduce solubility, as seen in compounds like pyren-1-yl boronic acid, which precipitates in cell culture media .
- Hydrophilic groups (e.g., hydroxyl in 6-hydroxynaphthalen-2-yl boronic acid) enhance solubility, enabling reliable in vitro assays .
- The tert-butyl group in the target compound likely balances lipophilicity and solubility, though experimental data are needed to confirm this.
Key Observations :
- Antiproliferative Activity : Naphthalene and phenanthrene derivatives (e.g., compounds 1 and 4) show potent activity (IC50 ~0.2 µM), likely due to their planar aromatic systems interacting with cellular targets .
- Tubulin Inhibition : Boronic acid-containing cis-stilbenes (13c, 13d) demonstrate that structural rigidity and boronic acid positioning are critical for tubulin binding .
- Enzyme Inhibition: The methoxyethyl phenoxy substituent in the fungal HDAC inhibitor enhances target affinity, achieving inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .
Role of Boronic Acid Functionalization
- Hydroxyl Group : The ortho-hydroxyl group in the target compound may facilitate hydrogen bonding with enzymes or receptors, similar to 2-hydroxyphenylboronic acid, which is used in fluorescence sensors .
- Solubility Challenges : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids highlight how hydrophobic substituents limit assay feasibility, emphasizing the need for balanced functionalization .
Biological Activity
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article presents a detailed overview of the compound’s biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid features a boronic acid functional group attached to a phenolic structure. The tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
- Anticancer Activity : Research indicates that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that related boronic compounds can selectively inhibit cancer cell growth while sparing healthy cells. The cytotoxic effects of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid against various cancer cell lines are currently under investigation.
- Enzyme Inhibition : Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases and certain hydrolases. The specific interactions of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid with target enzymes have been explored in recent studies, revealing its potential as a therapeutic agent.
1. Anticancer Efficacy
A study examined the cytotoxicity of various boronic acids, including (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid, against prostate cancer cells. The results indicated that at concentrations of 5 µM, the compound reduced cell viability significantly compared to control groups:
| Compound | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid | 33 | 5 |
This suggests that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action.
2. Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid was tested against specific targets involved in metabolic pathways relevant to cancer progression. The compound demonstrated IC50 values indicative of moderate inhibition:
| Enzyme Target | IC50 (µM) |
|---|---|
| MDH1 | 3.15 |
| MDH2 | 2.22 |
These findings suggest that (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid could be a promising candidate for further development as an inhibitor of metabolic enzymes associated with tumor growth.
Mechanistic Insights
The biological activity of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid may be attributed to its ability to interact with specific protein targets through reversible covalent bonding facilitated by the boron atom. This interaction can lead to modulation of enzyme activity and disruption of critical cellular pathways involved in cancer cell proliferation.
Q & A
Q. How can structural modifications enhance stability without compromising reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
